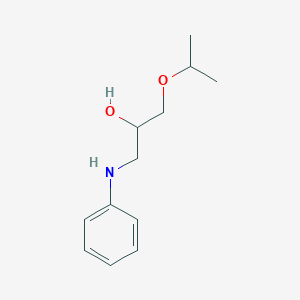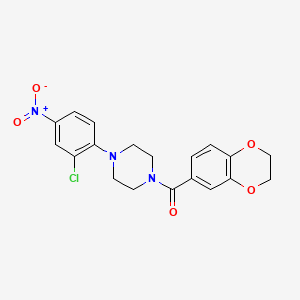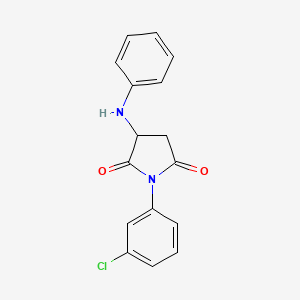![molecular formula C16H26ClNO2 B4986459 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride, commonly known as DMC or Desoxypipradrol, is a psychoactive drug that belongs to the class of psychostimulants. It is a derivative of pipradrol, which is a mild central nervous system stimulant. DMC is known for its ability to enhance cognitive abilities, improve memory retention, and increase alertness.
Wissenschaftliche Forschungsanwendungen
DMC has been extensively studied in the field of neuroscience and pharmacology due to its potential therapeutic applications. It has been found to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. DMC has also been studied for its potential use as a cognitive enhancer and neuroprotective agent.
Wirkmechanismus
DMC acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced cognitive abilities, improved memory retention, and increased alertness.
Biochemical and Physiological Effects:
DMC has been shown to increase the levels of dopamine and norepinephrine in the brain, which are responsible for its psychostimulant effects. It also increases the release of glutamate, which is a neurotransmitter involved in learning and memory. DMC has been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychostimulants.
Vorteile Und Einschränkungen Für Laborexperimente
DMC has several advantages as a research tool, including its ability to enhance cognitive abilities and improve memory retention. It is also relatively easy to synthesize and has a long shelf life. However, DMC is a controlled substance, which limits its availability for research purposes. It also has potential side effects, such as increased heart rate and blood pressure, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on DMC could focus on its potential therapeutic applications, such as its use in the treatment of ADHD, narcolepsy, and depression. It could also explore its potential as a cognitive enhancer and neuroprotective agent. Further studies could investigate the long-term effects of DMC on the brain and its potential for addiction and abuse.
Conclusion:
DMC is a psychoactive drug that has been extensively studied in the field of neuroscience and pharmacology. It acts as a norepinephrine-dopamine reuptake inhibitor and has potential therapeutic applications for ADHD, narcolepsy, and depression. DMC also has potential as a cognitive enhancer and neuroprotective agent. Further research is needed to fully understand its mechanisms of action and potential benefits and risks.
Synthesemethoden
The synthesis of DMC involves the reaction of 1-bromo-3,4-dimethoxybenzene with cyclopentylmagnesium bromide, followed by the reaction of the resulting product with benzyl chloroformate. The final step involves the reduction of the benzyl ester with lithium aluminum hydride to obtain DMC in its hydrochloride form.
Eigenschaften
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-17-12-16(9-5-6-10-16)13-7-8-14(18-2)15(11-13)19-3;/h7-8,11,17H,4-6,9-10,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZHCCFIIEPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)

![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)

![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)

![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![methyl N-{[(4-fluorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4986453.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)

![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)